N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
CAS No.: 117894-14-1
Cat. No.: VC21184743
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117894-14-1 |
|---|---|
| Molecular Formula | C8H16N2O4 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
| Standard InChI Key | GBRAQQUMMCVTAV-OSMVPFSASA-N |
| Isomeric SMILES | CC(=O)N[C@H]1CN[C@@H]([C@@H]([C@@H]1O)O)CO |
| SMILES | CC(=O)NC1CNC(C(C1O)O)CO |
| Canonical SMILES | CC(=O)NC1CNC(C(C1O)O)CO |
Introduction
Chemical Properties and Structure
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is characterized by its piperidine ring structure with precisely defined stereochemistry. The compound has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol . The stereochemical descriptors in its name (3S, 4R, 5S, 6R) indicate the three-dimensional arrangement of substituents at four chiral centers, which is essential for its specific biological interactions .
The molecule contains multiple functional groups that influence its chemical behavior, including hydroxyl groups at positions 4 and 5, a hydroxymethyl group at position 6, and an acetamide group at position 3. These groups contribute to the compound's hydrophilicity, hydrogen bonding capabilities, and solubility characteristics . The presence of multiple hydroxyl groups creates a highly polar molecule that can form extensive hydrogen bond networks in aqueous environments.
Physical and Chemical Data
The following table presents key physical and chemical properties of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide:
The negative XLogP3 value of -2.4 indicates the compound's hydrophilic nature, which affects its solubility and distribution in biological systems. The presence of 5 hydrogen bond donors and 5 hydrogen bond acceptors enables extensive intermolecular interactions, particularly in aqueous environments and when binding to biological targets such as enzymes or receptors.
Structural Identifiers
For computational chemistry, database searching, and structure representation, N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide can be described using several standardized identifiers:
| Identifier Type | Value | Reference |
|---|---|---|
| Standard InChI | InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 | |
| Standard InChIKey | GBRAQQUMMCVTAV-OSMVPFSASA-N | |
| Isomeric SMILES | CC(=O)N[C@H]1CNC@@HCO | |
| Canonical SMILES | CC(=O)NC1CNC(C(C1O)O)CO |
These identifiers provide unambiguous representations of the compound's structure that can be utilized in chemoinformatics applications, structure-activity relationship studies, and database searches. The InChIKey, in particular, serves as a compact identifier that can be used for rapid compound identification across different chemical databases.
Synonyms and Alternative Nomenclature
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is known by several alternative names in scientific literature and commercial catalogs. These synonyms reflect different aspects of its structural characteristics, synthetic origins, or relationships to other compounds:
These alternative names are valuable for comprehensive literature searches and cross-referencing in chemical databases. The diversity of nomenclature reflects the compound's structural complexity and its relationship to carbohydrate chemistry, as indicated by terms like "galactonojirimycin" and "galactitol" in some synonyms.
Biological Significance and Applications
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide has generated interest in medicinal chemistry due to its potential biological activities. The compound's structural features, including the precise arrangement of hydroxyl groups and the acetamide functionality, suggest it may interact with specific enzymes and receptors involved in various metabolic and signaling pathways.
| Potential Application | Mechanism | Reference |
|---|---|---|
| Anti-diabetic effects | Interaction with enzymes involved in glucose metabolism | |
| Anti-inflammatory activity | Modulation of inflammatory pathways | |
| Enzyme inhibition | Interaction with glycosidases or related enzymes |
The multiple hydroxyl groups in the compound enhance its ability to form hydrogen bonds with active sites of enzymes and receptors, potentially influencing various biochemical pathways. This characteristic makes N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide a compound of interest in research focused on metabolic disorders, inflammatory conditions, and other therapeutic areas where enzyme modulation is a key strategy.
Structural Features and Reactivity
The chemical reactivity and biological properties of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide are closely tied to its distinctive structural features. The compound's piperidine ring forms a conformationally constrained scaffold that presents the hydroxyl groups, hydroxymethyl group, and acetamide functionality in specific spatial orientations .
This three-dimensional arrangement is critical for molecular recognition by biological targets. The chiral centers at positions 3, 4, 5, and 6 create a unique stereochemical environment that can result in selective binding to specific enzymes or receptors. The compound's hydrophilicity and hydrogen bonding capacity also influence its solubility, bioavailability, and ability to penetrate biological membranes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume